molecular formula C25H27N7O B2462020 N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946349-45-7

N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine

Cat. No.: B2462020
CAS No.: 946349-45-7
M. Wt: 441.539
InChI Key: AEIFIXOYKCRQKA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a research chemical of significant interest in neuropharmacology, primarily investigated for its high-affinity interactions with serotonin (5-HT) and dopamine receptor systems. The compound's structure, featuring a pteridine core linked to an arylpiperazine and a substituted aniline, is characteristic of ligands designed for receptor subtype selectivity. Current research focuses on its potent binding to the 5-HT1A and 5-HT2A serotonin receptors, as well as the D2 dopamine receptor, making it a valuable pharmacological tool for probing the complexities of these G-protein-coupled receptors in the central nervous system [https://www.caymanchem.com/compound/18193]. Studies utilizing this compound aim to elucidate receptor function, downstream signaling pathways, and the role of these systems in behavioral models, thereby contributing to the fundamental understanding of neuropsychiatric conditions and informing future therapeutic development. Its application is strictly confined to controlled laboratory investigations.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O/c1-17-8-9-18(2)19(16-17)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)20-6-4-5-7-21(20)33-3/h4-11,16H,12-15H2,1-3H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIFIXOYKCRQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C25H27N7O
Molecular Weight 441.539 g/mol
LogP 4.0478
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Polar Surface Area 57.028 Ų

This compound exhibits its biological activity primarily through modulation of various biological pathways. The compound is believed to interact with neurotransmitter systems, particularly through its piperazine moiety, which is known for its affinity towards serotonin and dopamine receptors.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) showed significant cytotoxicity in vitro. The mechanism involves the inhibition of DNA-dependent enzymes and binding to DNA structures, leading to impaired cellular proliferation and induced apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays indicate effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent. The structure's ability to penetrate bacterial membranes and interact with intracellular targets may contribute to this activity .

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted on various synthesized derivatives highlighted that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against selected cancer cell lines. For instance:
    • A549: IC50 = 6.26 ± 0.33 μM
    • HCC827: IC50 = 20.46 ± 8.63 μM .
  • Antimicrobial Properties : Another investigation into related compounds revealed broad-spectrum antibacterial activity, with some derivatives showing higher efficacy than conventional antibiotics in clinical use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pteridine-Based Analogs

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (C24H25N7)
  • Key Differences :
    • Substituent Position: 2,4-Dimethylphenyl vs. 2,5-dimethylphenyl on the pteridine core.
    • Piperazine Group: Phenyl substituent instead of 2-methoxyphenyl.
  • Absence of the methoxy group could diminish hydrogen-bonding capacity and electronic effects.
  • Molecular Weight : 411.51 g/mol .
N-(2,5-Dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (C21H25N3O2)
  • Structural Divergence :
    • Core Structure : Acetamide backbone vs. pteridine.
    • Piperazine Substituent : 2-Phenylethenesulfonyl group introduces sulfonyl polarity.
  • Implications: The sulfonyl group may improve solubility but reduce membrane permeability.
  • Molecular Weight : 351.45 g/mol .

Piperazine Derivatives with Shared 2-Methoxyphenyl Substituents

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate (C18H24N4O·H2O)
  • Key Features :
    • Core Structure : Pyridine instead of pteridine.
    • Linker : Ethyl chain between piperazine and pyridin-2-amine.
    • Conformation : Piperazine adopts a chair conformation; dihedral angle between phenyl and pyridine rings is 39.9° .
  • Pyridine’s lower aromaticity compared to pteridine may reduce binding affinity to planar receptors.

Other Piperazine Derivatives with Varied Substituents

4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine (C15H24N4O)
  • Structural Highlights :
    • Linker : Butan-1-amine chain instead of pteridine.
  • Implications :
    • Extended alkyl chain may enhance lipophilicity and blood-brain barrier penetration.
    • Absence of aromatic cores limits π-π interactions .
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
  • Key Features :
    • Core Structure : Pyrimidine with multiple methoxy and methylpiperazinyl groups.
  • Implications :
    • Methoxy groups enhance solubility and hydrogen-bonding capacity.
    • Methylpiperazine may improve metabolic stability compared to unsubstituted piperazines .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features References
N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine C25H27N7O 441.54 Pteridine core, 2,5-dimethylphenyl, 2-methoxyphenyl -
N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine C24H25N7 411.51 2,4-dimethylphenyl, phenyl-piperazine
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate C18H24N4O·H2O 330.43 Pyridine core, ethyl linker, chair conformation
4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine C15H24N4O 276.38 Butan-1-amine linker, no aromatic core

Key Findings and Implications

Substituent Position : The 2,5-dimethylphenyl group in the target compound may impose greater steric hindrance than 2,4-dimethyl analogs, influencing receptor selectivity .

Core Structure : Pteridine’s aromaticity and nitrogen content favor interactions with planar receptor sites, unlike pyridine or acetamide cores .

Linker Flexibility : Ethyl or butyl linkers improve conformational adaptability but may reduce binding specificity .

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